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Compound of Interest

Compound Name: 2-(1H-tetrazol-5-yl)benzoic acid

Cat. No.: B109180

Researchers, scientists, and drug development professionals often require detailed
spectroscopic data for the thorough characterization of chemical compounds. This guide
addresses the available spectroscopic information for 2-(1H-tetrazol-5-yl)benzoic acid, a
molecule of interest in medicinal chemistry and materials science.

Despite a comprehensive search of scientific literature and chemical databases, a complete set
of experimentally-derived spectroscopic data (*H NMR, 3C NMR, IR, and MS) specifically for 2-
(1H-tetrazol-5-yl)benzoic acid is not publicly available at this time. Publications detailing the

synthesis of this specific isomer and its full spectroscopic characterization could not be located.

This document, therefore, serves to highlight the absence of this specific data and provides a
general overview of the expected spectroscopic features based on the analysis of its
constituent parts: a benzoic acid moiety and a tetrazole ring. This information is derived from
data available for its constitutional isomer, 4-(1H-tetrazol-5-yl)benzoic acid, and other related
substituted benzoic acids and tetrazoles.

Predicted Spectroscopic Characteristics

While precise, experimentally verified data is unavailable, the following sections outline the
anticipated spectral characteristics for 2-(1H-tetrazol-5-yl)benzoic acid based on established
principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR spectra of 2-(1H-tetrazol-5-yl)benzoic acid are expected to display signals
corresponding to the protons and carbons of the benzoic acid ring and the single proton of the
tetrazole ring.

IH NMR:

Aromatic Protons: The four protons on the disubstituted benzene ring would likely appear as
a complex multiplet in the aromatic region (typically & 7.5-8.5 ppm). The ortho-substitution
pattern would lead to distinct coupling patterns.

Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton would be
expected at a downfield chemical shift (& > 10 ppm), the exact position being concentration
and solvent dependent.

Tetrazole NH Proton: A broad singlet for the N-H proton of the tetrazole ring is also
anticipated, likely in the downfield region, though its chemical shift can be highly variable and
influenced by solvent and temperature.

13C NMR:

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons. The
carbon bearing the carboxylic acid group and the carbon attached to the tetrazole ring would
be significantly shifted due to the electronic effects of these substituents.

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid would appear at a
characteristic downfield position (typically é 165-185 ppm).

Tetrazole Carbon: The carbon atom of the tetrazole ring would also have a characteristic
chemical shift, generally in the range of & 140-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands typical for carboxylic acids and
tetrazoles.

e O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm~* due
to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.
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e C=0 Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid
should appear around 1700 cm™1,

e C=C and C=N Stretches: Aromatic C=C stretching vibrations would be observed in the 1450-
1600 cm~1 region. C=N stretching from the tetrazole ring would also fall in this region.

e N-H Stretch: A broad N-H stretching vibration from the tetrazole ring may be visible around
3000-3400 cm™1,

» Fingerprint Region: The region below 1500 cm~* would contain a complex pattern of bands
corresponding to various bending and stretching vibrations, which would be unique to the
molecule.

Mass Spectrometry (MS)

The mass spectrum would provide information on the molecular weight and fragmentation
pattern of the molecule.

e Molecular lon Peak: The molecular formula of 2-(1H-tetrazol-5-yl)benzoic acid is CsHsN4O2
with a molecular weight of 190.16 g/mol . The mass spectrum should show a molecular ion
peak (M*) or a protonated molecule ([M+H]*) corresponding to this mass.

e Fragmentation: Common fragmentation pathways for 5-substituted-1H-tetrazoles involve the
loss of nitrogen (N2) or hydrazoic acid (HNs). The benzoic acid moiety could undergo
fragmentation via loss of H20, CO, or COOH.

Experimental Protocols

Without specific literature detailing the synthesis and analysis of 2-(1H-tetrazol-5-yl)benzoic
acid, a generalized experimental protocol for acquiring the spectroscopic data is provided
below.

General Workflow for Spectroscopic Analysis
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Synthesis & Purification

Synthesis of
2-(1H-tetrazol-5-yl)benzoic acid

Purification
(e.g., Recrystallization, Chromatography)

J

Dissolve in
suitable deuterated
solvent (e.g., DMSO-ds)

Prepare sample for
ionization (e.g., ESI)

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

(1H, 13C)

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

* Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube.

o Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Acquire *H and 3C NMR spectra at room temperature. Standard pulse
programs would be used.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts would be referenced to the
residual solvent peak or an internal standard (e.g., TMS).

¢ Infrared (IR) Spectroscopy:
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[e]

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount
of the solid sample with dry KBr powder and pressing the mixture into a thin disk.
Alternatively, Attenuated Total Reflectance (ATR) could be used with the solid sample.

o

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

[e]

Data Acquisition: Record the spectrum over the standard range of 4000-400 cm~1.

o

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

e Mass Spectrometry (MS):

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile) for introduction into the mass spectrometer.

o Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI).

o Data Acquisition: Obtain the mass spectrum in both positive and negative ion modes to
observe the molecular ion and characteristic fragment ions.

o Data Analysis: Determine the molecular weight from the molecular ion peak and propose
fragmentation pathways based on the observed fragment ions.

Conclusion

While a definitive, data-rich guide on the spectroscopic properties of 2-(1H-tetrazol-5-
yl)benzoic acid cannot be provided due to the lack of published experimental data, this
overview offers a scientifically grounded prediction of its spectral characteristics. Researchers
seeking to work with this compound should anticipate the need to perform a full spectroscopic
characterization upon its synthesis to confirm its identity and purity. The general protocols
outlined above provide a standard methodology for such an analysis. Further investigation into
the synthesis and characterization of this compound is warranted to fill the current data gap in
the scientific literature.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(1H-tetrazol-5-yl)benzoic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109180#spectroscopic-data-nmr-ir-ms-of-2-1h-
tetrazol-5-yl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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